2,3-Dioxoindoline-5-carboxylic acid

Description

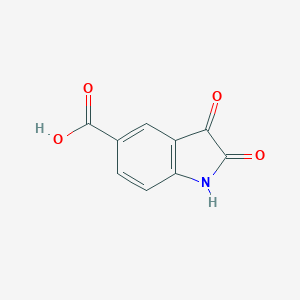

Structure

3D Structure

Properties

IUPAC Name |

2,3-dioxo-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c11-7-5-3-4(9(13)14)1-2-6(5)10-8(7)12/h1-3H,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPPWTIGLNZFRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390825 | |

| Record name | 2,3-Dioxoindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25128-32-9 | |

| Record name | 2,3-Dioxoindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2,3-Dioxoindoline-5-carboxylic Acid: Core Properties and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the fundamental properties of 2,3-Dioxoindoline-5-carboxylic acid, also known as Isatin-5-carboxylic acid. It is an indole derivative recognized for its role as a versatile building block in the synthesis of a wide array of biologically active compounds.[1][2] The isatin core is a key component in the development of therapeutic agents, including those with anticancer, antiviral, and antimicrobial properties.[1][3][4] This guide details its physicochemical characteristics, reactivity, and standardized protocols for its analysis, tailored for professionals in chemical and pharmaceutical research.

Physicochemical and Basic Properties

2,3-Dioxoindoline-5-carboxylic acid is an orange-red to brown solid compound.[5] Its structure consists of a fused benzene ring and a five-membered nitrogen-containing ring, featuring carbonyl groups at the C2 and C3 positions and a carboxylic acid group at the C5 position of the indole nucleus.[1][6]

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 25128-32-9 | [5][7][8] |

| Molecular Formula | C₉H₅NO₄ | [5] |

| Molecular Weight | 191.14 g/mol | [5] |

| Appearance | Yellow to brown solid | [5] |

| Melting Point | >295 °C (in acetic acid) | [5] |

| pKa (Predicted) | 3.56 ± 0.20 | [5] |

| Density (Predicted) | 1.591 ± 0.06 g/cm³ | [5] |

| Storage | Sealed in a dry environment at room temperature. | [5] |

Reactivity and Biological Significance

The chemical reactivity of 2,3-Dioxoindoline-5-carboxylic acid is governed by its multiple functional groups: an aromatic ring, a ketone, a γ-lactam, and a carboxylic acid.[2] This unique combination allows it to serve as both an electrophile and a nucleophile.[2]

-

N-Substitution: The nitrogen atom in the five-membered ring can undergo substitution reactions.[6]

-

Electrophilic Aromatic Substitution: The phenyl ring is susceptible to electrophilic substitution, primarily at the C7 position due to the directing effect of the existing groups.[2]

-

Nucleophilic Addition: The C3 carbonyl group is a primary site for nucleophilic additions.[2]

-

Carboxylic Acid Reactions: The COOH group undergoes typical reactions of carboxylic acids, such as esterification and amide formation.

Biologically, isatin and its derivatives exhibit a broad spectrum of pharmacological activities.[1][3] The parent compound, isatin, is found in mammalian tissues and acts as a modulator of biochemical processes.[2][3] Derivatives of 2,3-Dioxoindoline-5-carboxylic acid have been investigated as potent inhibitors of heparanase, an enzyme involved in cancer metastasis and inflammation, demonstrating anti-angiogenic effects.[9] It has also been identified as a potential anticoronaviral agent.[5][7]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate characterization of 2,3-Dioxoindoline-5-carboxylic acid. Below are protocols for determining its pKa and solubility profile.

Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a high-precision technique for determining the pKa of a substance by monitoring pH changes during titration with a standardized acid or base.[10][11]

Objective: To determine the acid dissociation constant (pKa) of 2,3-Dioxoindoline-5-carboxylic acid.

Materials:

-

2,3-Dioxoindoline-5-carboxylic acid

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

0.15 M Potassium Chloride (KCl) solution (for maintaining ionic strength)

-

Deionized water

-

Standard pH buffers (pH 4, 7, 10)

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10.[12]

-

Sample Preparation: Accurately weigh a sample of 2,3-Dioxoindoline-5-carboxylic acid and dissolve it in a known volume of deionized water to prepare a solution of approximately 1 mM. Gentle warming can be used if necessary, followed by cooling to room temperature.[10][12]

-

Titration Setup:

-

Place 20 mL of the 1 mM sample solution into a reaction vessel on a magnetic stirrer.[12]

-

Add 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.[12]

-

If necessary, acidify the solution to a pH of approximately 1.8-2.0 using 0.1 M HCl.[12]

-

Immerse the calibrated pH electrode into the solution.[12]

-

-

Titration Process:

-

Begin titrating the solution with the standardized 0.1 M NaOH solution, adding it in small, precise increments (e.g., 0.1-0.2 mL).[12]

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[12]

-

Continue the titration until the pH reaches approximately 12-12.5.[12]

-

-

Data Analysis:

-

Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point).[11]

-

The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).[10] The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) shows that pH equals pKa when the concentrations of the acid and its conjugate base are equal.[10]

-

-

Replication: Perform the titration at least three times to ensure accuracy and calculate the average pKa value and standard deviation.[12]

Protocol for Solubility Determination

This protocol outlines a systematic approach to determine the solubility of 2,3-Dioxoindoline-5-carboxylic acid in various solvents, which is critical for identifying its functional groups and predicting its behavior in different environments.[13][14]

Objective: To qualitatively assess the solubility of 2,3-Dioxoindoline-5-carboxylic acid in water, acidic, and basic solutions.

Materials:

-

2,3-Dioxoindoline-5-carboxylic acid

-

Test tubes and rack

-

Spatula

-

Solvents: Deionized water, 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃), 5% Hydrochloric Acid (HCl)

-

pH paper

Procedure:

-

Water Solubility:

-

Place approximately 25 mg of the compound into a test tube.[15][16]

-

Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[16]

-

Observe if the compound dissolves completely. Record as "soluble" or "insoluble".[17]

-

If soluble, test the solution with pH paper. An acidic pH (≤4) indicates an acidic compound.[15]

-

-

Solubility in 5% NaOH (if water-insoluble):

-

Solubility in 5% NaHCO₃ (if NaOH-soluble):

-

Solubility in 5% HCl (if water-insoluble):

-

To a fresh sample (25 mg), add 0.75 mL of 5% HCl solution in portions, shaking vigorously.[14]

-

This tests for the presence of basic functional groups like amines. 2,3-Dioxoindoline-5-carboxylic acid is expected to be insoluble.

-

Visualizations: Workflows and Relationships

Diagrams are essential for visualizing complex experimental processes and molecular relationships. The following sections provide Graphviz diagrams illustrating key workflows.

Experimental Workflow for Solubility Classification

The following diagram illustrates the decision-making process for classifying an organic compound based on its solubility, as detailed in the protocol above.

Caption: Workflow for solubility-based classification of organic compounds.

Logical Flow for pKa Determination

This diagram outlines the logical steps involved in determining the pKa of an acidic compound using potentiometric titration.

Caption: Logical steps for pKa determination via potentiometric titration.

References

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. Isatin - Wikipedia [en.wikipedia.org]

- 3. ijcmas.com [ijcmas.com]

- 4. xisdxjxsu.asia [xisdxjxsu.asia]

- 5. 2,3-DIOXOINDOLINE-5-CARBOXYLIC ACID CAS#: 25128-32-9 [amp.chemicalbook.com]

- 6. ijrrjournal.com [ijrrjournal.com]

- 7. 2,3-DIOXOINDOLINE-5-CARBOXYLIC ACID | 25128-32-9 [chemicalbook.com]

- 8. 2,3-Dioxoindoline-5-carboxylic acid | CAS 25128-32-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. web.williams.edu [web.williams.edu]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. scribd.com [scribd.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. www1.udel.edu [www1.udel.edu]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. chem.ws [chem.ws]

Isatin-5-carboxylic acid chemical structure and IUPAC name

Isatin-5-carboxylic acid is a derivative of isatin, a bicyclic organic compound. The core structure consists of an indole nucleus that is oxidized at positions 2 and 3. This technical guide provides a concise overview of its chemical identity, focusing on its structure and formal nomenclature.

Chemical Structure and IUPAC Name

The molecular structure of Isatin-5-carboxylic acid is characterized by the fusion of a benzene ring and a pyrrolidine ring, with ketone groups at the C2 and C3 positions of the pyrrolidine ring. A carboxylic acid group (-COOH) is substituted at the C5 position of the benzene ring.

IUPAC Name: The formal name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is 2,3-dioxo-1H-indole-5-carboxylic acid , also commonly referred to as 2,3-dioxoindoline-5-carboxylic acid [1].

| Identifier | Value |

| IUPAC Name | 2,3-dioxo-1H-indole-5-carboxylic acid |

| Alternate Name | 2,3-dioxoindoline-5-carboxylic acid[1] |

| Molecular Formula | C₉H₅NO₄ |

| CAS Number | 25128-32-9[1] |

Structural Relationships

To understand the structure of Isatin-5-carboxylic acid, it is useful to consider its parent molecule, isatin, and the logical addition of the functional group. The following diagram illustrates this structural relationship.

References

An In-depth Technical Guide to the Synthesis of 2,3-Dioxoindoline-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 2,3-Dioxoindoline-5-carboxylic acid, a valuable heterocyclic compound in medicinal chemistry and drug discovery. The document focuses on well-established synthetic routes, providing detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

2,3-Dioxoindoline-5-carboxylic acid, also known as isatin-5-carboxylic acid, is a derivative of isatin (1H-indole-2,3-dione). The isatin scaffold is a prominent structural motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The presence of the carboxylic acid group at the 5-position offers a versatile handle for further chemical modifications, making it a key intermediate in the synthesis of more complex bioactive molecules. This guide will focus on the most common and practical methods for the synthesis of this important building block.

Core Synthesis Pathways

The most established and widely utilized method for the synthesis of isatins, including 2,3-Dioxoindoline-5-carboxylic acid, is the Sandmeyer isatin synthesis.[1] This classical two-step procedure involves the formation of an isonitrosoacetanilide intermediate from an aniline derivative, followed by an acid-catalyzed cyclization to yield the isatin core. Other notable methods include the Martinet and Stolle syntheses, although the Sandmeyer approach is generally preferred for its reliability and broad applicability.[1]

The Sandmeyer Isatin Synthesis

The Sandmeyer synthesis is a robust method for the preparation of isatins from anilines.[2] For the synthesis of 2,3-Dioxoindoline-5-carboxylic acid, the logical starting material is 4-aminobenzoic acid. The synthesis proceeds in two main steps:

-

Formation of 2-(Hydroxyimino)-N-(4-carboxyphenyl)acetamide (Isonitrosoacetanilide Intermediate): 4-aminobenzoic acid is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate. This reaction forms the corresponding isonitrosoacetanilide derivative.[3]

-

Cyclization to 2,3-Dioxoindoline-5-carboxylic acid: The isolated isonitrosoacetanilide intermediate is then treated with a strong acid, typically concentrated sulfuric acid, which catalyzes an intramolecular electrophilic substitution to form the desired 2,3-dioxoindoline-5-carboxylic acid.[3]

The overall reaction pathway is depicted below:

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of 2,3-Dioxoindoline-5-carboxylic acid via the Sandmeyer method. These protocols are adapted from the well-established procedure for the synthesis of the parent isatin molecule.[3]

Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-carboxyphenyl)acetamide

Materials:

-

4-Aminobenzoic acid

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Sodium sulfate (crystallized)

-

Concentrated hydrochloric acid

-

Deionized water

Procedure:

-

In a large round-bottomed flask, dissolve chloral hydrate in deionized water.

-

To this solution, add crystallized sodium sulfate and stir until dissolved.

-

In a separate beaker, prepare a solution of 4-aminobenzoic acid in deionized water, adding concentrated hydrochloric acid to facilitate dissolution.

-

Add the 4-aminobenzoic acid solution to the flask.

-

Finally, add a solution of hydroxylamine hydrochloride in deionized water to the reaction mixture.

-

Heat the flask with vigorous stirring so that the solution begins to boil within approximately 45 minutes.

-

Maintain vigorous boiling for 1-2 minutes, during which the isonitrosoacetanilide intermediate will begin to crystallize.

-

Cool the reaction mixture in an ice bath to complete the crystallization.

-

Collect the solid product by vacuum filtration, wash with cold water, and air-dry.

Step 2: Synthesis of 2,3-Dioxoindoline-5-carboxylic acid

Materials:

-

2-(Hydroxyimino)-N-(4-carboxyphenyl)acetamide (from Step 1, thoroughly dried)

-

Concentrated sulfuric acid

-

Cracked ice

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer, warm concentrated sulfuric acid to 50°C.

-

Slowly add the dry 2-(hydroxyimino)-N-(4-carboxyphenyl)acetamide to the warm sulfuric acid at a rate that maintains the temperature between 60°C and 70°C. Use external cooling (e.g., a water bath) to control the temperature.

-

After the addition is complete, heat the mixture to 80°C and hold it at this temperature for 10 minutes to complete the cyclization.

-

Cool the reaction mixture to room temperature.

-

Pour the cooled reaction mixture onto a large volume of cracked ice with stirring.

-

Allow the mixture to stand for approximately 30 minutes to allow the product to precipitate fully.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual sulfuric acid.

-

Dry the product in a desiccator or a vacuum oven.

Quantitative Data

The following table summarizes the key quantitative data for the Sandmeyer synthesis of isatin, which can be used as a reference for the synthesis of 2,3-Dioxoindoline-5-carboxylic acid. Yields for the 5-carboxylic acid derivative may vary.

| Parameter | Step 1: Isonitrosoacetanilide Formation | Step 2: Isatin Cyclization |

| Starting Material | Aniline (for parent isatin) | Isonitrosoacetanilide |

| Key Reagents | Chloral hydrate, Hydroxylamine HCl, Na2SO4 | Concentrated H2SO4 |

| Reaction Temperature | Boiling (approx. 100°C) | 60-80°C |

| Reaction Time | ~1-2 minutes at boiling | ~10 minutes at 80°C |

| Product | Isonitrosoacetanilide | Isatin |

| Reported Yield | 80-91%[3] | 90-94% (for 5-methylisatin from the intermediate)[3] |

Note: The yield for the synthesis of 2,3-Dioxoindoline-5-carboxylic acid may be lower than that of the parent isatin due to the electronic effects of the carboxylic acid group.[3]

Logical Workflow for Synthesis and Purification

The overall workflow for the synthesis and purification of 2,3-Dioxoindoline-5-carboxylic acid is outlined below.

Conclusion

This technical guide has detailed the primary synthetic pathway for 2,3-Dioxoindoline-5-carboxylic acid, focusing on the Sandmeyer isatin synthesis. By providing a comprehensive experimental protocol and relevant quantitative data, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to successfully synthesize this important heterocyclic building block. The versatility of the carboxylic acid functionality makes this compound a valuable starting point for the development of novel therapeutic agents.

References

The Enduring Legacy of Isatin: A Technical Guide to its Discovery, Synthesis, and Medicinal Chemistry

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: The Serendipitous Discovery of a Privileged Scaffold

The story of isatin (1H-indole-2,3-dione) begins not in a quest for a new therapeutic agent, but from the chemical degradation of a common dye. In 1841, Otto Linné Erdmann and Auguste Laurent first isolated this vibrant orange-red crystalline solid through the oxidation of indigo dye using nitric and chromic acids.[1][2][3] For decades, isatin remained a chemical curiosity. However, its unique structural features—a fused aromatic ring and a pyrrole ring bearing two carbonyl groups—harbored a latent potential that would eventually position it as a "privileged scaffold" in medicinal chemistry. This guide provides a comprehensive technical overview of the discovery, synthesis, and the rich history of isatin derivatives in the pursuit of novel therapeutic agents.

The Historical Progression of Isatin Synthesis

The synthetic accessibility of the isatin core has been a key driver of its exploration in medicinal chemistry. Several named reactions have become foundational for the preparation of isatin and its substituted analogs.

The Sandmeyer Synthesis

One of the earliest and most enduring methods for isatin synthesis is the Sandmeyer reaction, first described in 1919.[4][5] This method involves the condensation of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. Subsequent cyclization in the presence of a strong acid, such as sulfuric acid, yields the isatin core.[2][6][7] This method is particularly effective for anilines bearing electron-withdrawing groups.[5]

The Stolle Synthesis

As an alternative to the Sandmeyer method, the Stolle synthesis offers a versatile route to N-substituted isatins.[2][6][7] In this approach, a secondary arylamine is reacted with oxalyl chloride to form a chlorooxalylanilide, which is then cyclized using a Lewis acid like aluminum chloride or boron trifluoride to yield the corresponding N-substituted isatin.[2][8]

The Gassman Synthesis

The Gassman synthesis provides another route to substituted isatins, proceeding through an oxindole intermediate which is subsequently oxidized.[9] This method involves the reaction of an N-chloroaniline with a methylthioacetate ester to form an azasulfonium salt, which then undergoes rearrangement and hydrolysis to the oxindole.

Isatin Derivatives in Medicinal Chemistry: A Multifaceted Pharmacophore

The true power of the isatin scaffold lies in its synthetic tractability, allowing for the introduction of a wide array of substituents at various positions of the bicyclic ring system. This has led to the discovery of isatin derivatives with a broad spectrum of biological activities.

Anticancer Activity: The Forefront of Isatin Research

The most extensively studied therapeutic application of isatin derivatives is in the field of oncology.[10][11] These compounds have been shown to exert their anticancer effects through various mechanisms, most notably through the inhibition of protein kinases that are crucial for tumor growth, angiogenesis, and metastasis.[12][13]

3.1.1. Kinase Inhibition: A Key Mechanism of Action

Several isatin-based compounds have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs).[11] Prominent examples of isatin-based kinase inhibitors that have reached clinical use include Sunitinib and Nintedanib.

-

Sunitinib (Sutent®): An oral multi-kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-Kit.[13][14][15] It is approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[13][14]

-

Nintedanib (Ofev®): Another oral multi-kinase inhibitor that targets VEGFRs, fibroblast growth factor receptors (FGFRs), and PDGFRs.[16][17][18] It is approved for the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer.[16][18]

The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing phosphorylation and the activation of downstream signaling pathways that promote cell proliferation and survival.[16][17]

A Spectrum of Other Biological Activities

Beyond their anticancer properties, isatin derivatives have demonstrated a remarkable range of other pharmacological effects, including:

-

Antiviral Activity: Isatin derivatives, particularly thiosemicarbazones, have shown activity against a variety of viruses.[2]

-

Anticonvulsant Activity: Certain isatin derivatives have exhibited anticonvulsant properties in preclinical models.[5]

-

Antimicrobial and Antifungal Activity: The isatin scaffold has been incorporated into molecules with antibacterial and antifungal properties.[2][19]

-

Anti-inflammatory Activity: Some isatin derivatives have shown potential as anti-inflammatory agents.[20][21]

Quantitative Data on Isatin Derivatives

The following tables summarize some of the reported in vitro activities of various isatin derivatives against different cancer cell lines and kinases.

Table 1: Anticancer Activity of Isatin Derivatives against Various Cell Lines

| Isatin Derivative Class | Specific Compound/Modification | Cancer Cell Line | IC50 (µM) |

| Isatin-Pyrrole Derivative | Compound 6 (nitro group at C-5 and N-methyl) | HepG2 | 0.47 |

| Multi-substituted Isatin Derivative | Compound 4l | HepG2 | 3.20 |

| Multi-substituted Isatin Derivative | Compound 4l | HT-29 | 4.17 |

| Multi-substituted Isatin Derivative | Compound 4l | K562 | 1.75 |

| N-1,2,3-Triazole–Isatin Hybrid | Compound 36 | A549 | 7.3 |

| N-1,2,3-Triazole–Isatin Hybrid | Compound 36 | HCT-116 | 2.6 |

| Isatin-Chalcone Hybrids | IH (4-Br), IK (4-NH2), IE (3,4-OCH3) | HeLa | <6.53 |

| Thienopyrimidine Derivative | Compound 52 | T47D | 6.9 |

| Isatin-inspired α,β-unsaturated ketones | Compound 8 | BGC-823 | 3.6 |

| Isatin-inspired α,β-unsaturated ketones | Compound 8 | SGC-7901 | 5.7 |

| Isatin-inspired α,β-unsaturated ketones | Compound 8 | NCI-H460 | 3.2 |

| Isatin-triazole hybrids | Compound 13 | MGC-803 | 9.78 |

| Isatin-steroidal hybrids | Compound 17 | SH-SY5Y | 4.06 |

| Bromo-substituted isatin hybrids | Compound 15 | MCF-7 | 1.56 |

| Bis-(indoline-2,3-dione) | Compound 29 | MCF-7 | 0.0028 |

| Isatin-fluoroquinazolinone hybrid | Compound 31 | MCF-7 | 0.35 |

Data compiled from multiple sources.[1][12][22]

Table 2: Kinase Inhibitory Activity of Isatin Derivatives

| Isatin Derivative Class | Target Kinase | IC50 (µM) |

| Urea/Thiourea-Based Isatin-Derivative (Compound 26a) | VEGFR-2 | 0.18 |

| Urea/Thiourea-Based Isatin-Derivative (Compound 26a) | FGFR-1 | 0.23 |

| Urea/Thiourea-Based Isatin-Derivative (Compound 26a) | PDGFR-β | 0.10 |

| 5,5-diphenylhydantoin bearing isatin (Compound 13a) | VEGFR-2 | 0.09 (mM) |

| 5,5-diphenylhydantoin bearing isatin (Compound 13c) | EGFR | 0.37 (mM) |

| Quinazoline–Isatin Hybrid (Compound 6c) | EGFR | 0.083 |

| Quinazoline–Isatin Hybrid (Compound 6c) | VEGFR-2 | 0.076 |

| Quinazoline–Isatin Hybrid (Compound 6c) | HER2 | 0.138 |

| Quinazoline–Isatin Hybrid (Compound 6c) | CDK2 | 0.183 |

| Isatin-sulphonamide derivative (Compound 20d) | Caspase-3 | 2.33 |

Data compiled from multiple sources.[12][23][24][25]

Experimental Protocols

This section provides generalized protocols for the synthesis and biological evaluation of isatin derivatives, based on commonly cited methodologies.

General Procedure for the Sandmeyer Synthesis of Isatin

-

Preparation of Isonitrosoacetanilide:

-

Dissolve chloral hydrate in water.

-

Add crystallized sodium sulfate, followed by a solution of the appropriate aniline in water and concentrated hydrochloric acid.

-

Add a solution of hydroxylamine hydrochloride in water.

-

Heat the mixture to a vigorous boil for 1-2 minutes.

-

Cool the mixture to allow the isonitrosoacetanilide to crystallize.

-

Filter the product, wash with cold water, and air dry.[26]

-

-

Cyclization to Isatin:

-

Warm concentrated sulfuric acid to 50°C in a round-bottom flask equipped with a mechanical stirrer.

-

Slowly add the finely powdered isonitrosoacetanilide, maintaining the temperature between 60°C and 70°C.

-

After the addition is complete, heat the mixture to 80°C for 10 minutes.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.

-

Filter the precipitated isatin, wash thoroughly with cold water, and dry.[26]

-

General Procedure for the Stolle Synthesis of N-Substituted Isatins

-

Formation of Chlorooxalylanilide:

-

Dissolve the N-substituted aniline in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add oxalyl chloride dropwise with stirring.

-

Allow the reaction to proceed at room temperature until the formation of the chlorooxalylanilide is complete (monitor by TLC).

-

-

Cyclization:

-

To the reaction mixture, add a Lewis acid (e.g., aluminum chloride, boron trifluoride etherate) portion-wise at 0°C.

-

Stir the mixture at room temperature or with gentle heating until cyclization is complete (monitor by TLC).

-

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by chromatography or recrystallization.[2][8]

-

In Vitro Cell Viability Assay (MTT Assay)

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.[1]

-

-

Compound Treatment:

-

MTT Addition and Incubation:

-

Add MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[1]

-

-

Solubilization and Absorbance Measurement:

-

Add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

-

Reaction Setup:

-

In a 96-well plate, combine the kinase, a suitable substrate, and ATP.

-

Add the isatin derivative at various concentrations.

-

Include a positive control (a known inhibitor) and a negative control (vehicle).[28]

-

-

Incubation:

-

Incubate the reaction mixture for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.[28]

-

-

Detection:

-

Add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP remaining in the well (as ATP is consumed during the kinase reaction).

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of the isatin derivative.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the synthesis and mechanism of action of isatin derivatives.

Caption: Workflow of the Sandmeyer synthesis for isatin.

Caption: Workflow of the Stolle synthesis for N-substituted isatins.

Caption: Simplified signaling pathway of isatin-based kinase inhibitors.

Conclusion: The Future of Isatin in Drug Discovery

From its humble beginnings as a degradation product of indigo, isatin has evolved into a cornerstone of modern medicinal chemistry. Its synthetic versatility and the diverse biological activities of its derivatives have cemented its status as a privileged scaffold. The clinical success of drugs like Sunitinib and Nintedanib is a testament to the therapeutic potential harbored within the isatin core. As our understanding of disease biology deepens, the isatin scaffold will undoubtedly continue to serve as a fertile ground for the discovery and development of the next generation of therapeutic agents. The ongoing exploration of novel isatin derivatives, guided by rational drug design and a deeper understanding of their mechanisms of action, promises a bright future for this remarkable heterocyclic compound.

References

- 1. benchchem.com [benchchem.com]

- 2. biomedres.us [biomedres.us]

- 3. researchgate.net [researchgate.net]

- 4. synarchive.com [synarchive.com]

- 5. journals.irapa.org [journals.irapa.org]

- 6. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 7. ijcmas.com [ijcmas.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. nmc.gov.in [nmc.gov.in]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 12. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Application of sunitinib in cancer treatment and analysis of its synthetic route [tns.ewapub.com]

- 14. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Nintedanib:Class, Uses, Synthesis, Mechanism of Action and Toxicity_Chemicalbook [chemicalbook.com]

- 17. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nintedanib - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Organic Syntheses Procedure [orgsyn.org]

- 27. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

- 28. scielo.br [scielo.br]

Spectroscopic Analysis of 2,3-Dioxoindoline-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 2,3-Dioxoindoline-5-carboxylic acid. These predictions are based on the known chemical shifts and absorption frequencies of the functional groups present in the molecule, including the indole ring system, the dione functionality, and the carboxylic acid group.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| NH (Indole) | 11.0 - 12.0 | broad singlet | - | The chemical shift is highly dependent on solvent and concentration. |

| Aromatic CH (H4) | ~8.2 | doublet | ~1.5 | Ortho-coupling to H6 is not expected. |

| Aromatic CH (H6) | ~8.0 | doublet of doublets | J(H6-H7) = ~8.0, J(H6-H4) = ~1.5 | |

| Aromatic CH (H7) | ~7.0 | doublet | ~8.0 | |

| COOH | 12.0 - 13.0 | broad singlet | - | The signal may be broad and its position is concentration and solvent dependent. |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ, ppm) | Notes |

| C=O (C2) | 180 - 185 | Ketonic carbonyl. |

| C=O (C3) | 158 - 162 | Amide-like carbonyl. |

| COOH | 165 - 175 | Carboxylic acid carbonyl. |

| Aromatic C (C3a) | ~150 | |

| Aromatic C (C7a) | ~118 | |

| Aromatic C (C4) | ~125 | |

| Aromatic C (C5) | ~135 | Carbon bearing the carboxylic acid group. |

| Aromatic C (C6) | ~140 | |

| Aromatic C (C7) | ~115 |

Table 3: Predicted IR Spectral Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500-3300 | Broad | Very characteristic broad absorption due to hydrogen bonding. |

| N-H (Indole) | 3100-3300 | Medium, sharp | |

| C=O (Ketone) | 1730-1750 | Strong | |

| C=O (Amide) | 1700-1720 | Strong | |

| C=O (Carboxylic Acid) | 1680-1710 | Strong | Often overlaps with other carbonyl absorptions. |

| C=C (Aromatic) | 1450-1600 | Medium to weak | |

| C-N | 1200-1350 | Medium | |

| C-O | 1210-1320 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z Ratio | Notes |

| [M]⁺ | 191.02 | Molecular ion. |

| [M-H₂O]⁺ | 173.01 | Loss of water from the carboxylic acid. |

| [M-COOH]⁺ | 146.03 | Loss of the carboxyl group. |

| [M-CO]⁺ | 163.02 | Loss of a carbonyl group. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data outlined above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of 2,3-Dioxoindoline-5-carboxylic acid.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean NMR tube. The choice of solvent is critical as the compound must be fully soluble.

-

Ensure the solution is homogeneous. Gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-14 ppm.

-

Reference: Tetramethylsilane (TMS) or the residual solvent peak.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C is less sensitive.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition (FT-IR):

-

Technique: Fourier Transform Infrared (FT-IR) spectroscopy with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote ionization.

Data Acquisition (LC-MS or Direct Infusion):

-

Ionization Mode: Electrospray Ionization (ESI), likely in both positive and negative ion modes to determine the best ionization.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.

-

Drying Gas: Nitrogen, at a temperature of 250-350 °C.

Visualizations

As no specific signaling pathways involving 2,3-Dioxoindoline-5-carboxylic acid were identified in the literature, a logical workflow for the general spectroscopic analysis of a novel organic compound is presented below.

Caption: A logical workflow for the spectroscopic analysis and structure elucidation of an organic compound.

This diagram illustrates the typical progression from synthesizing and purifying a compound to its comprehensive analysis using various spectroscopic techniques. The data from each method provides complementary information that, when integrated, leads to the unambiguous determination of the molecule's structure.

An In-Depth Technical Guide to the Solubility of 2,3-Dioxoindoline-5-carboxylic Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dioxoindoline-5-carboxylic acid (also known as Isatin-5-carboxylic acid). Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide leverages available data for the parent compound, isatin, and established principles of organic chemistry to predict solubility behavior. Furthermore, it offers detailed experimental protocols for researchers to determine precise solubility in their laboratories.

Predicted Solubility Profile

2,3-Dioxoindoline-5-carboxylic acid is a derivative of isatin, featuring a carboxylic acid group at the 5-position of the indole ring. This substitution is expected to significantly influence its solubility profile compared to the parent isatin molecule. The carboxylic acid group introduces a polar, ionizable functional group, which generally increases solubility in polar and basic solvents.

Based on the known solubility of isatin and the chemical properties of carboxylic acids, the following qualitative solubility profile for 2,3-Dioxoindoline-5-carboxylic acid is anticipated:

-

Aqueous Solvents: Solubility in water is expected to be low but likely enhanced in alkaline conditions (e.g., aqueous sodium bicarbonate or sodium hydroxide solutions) due to the formation of a more soluble carboxylate salt.[1][2]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is expected, facilitated by hydrogen bonding interactions with both the carboxyl group and the lactam function of the isatin core. Isatin itself is soluble in hot ethanol.[3]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is predicted in these solvents. Isatin exhibits good solubility in DMF.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the overall polarity of the molecule. Isatin is noted to be insoluble in benzene and toluene.[3]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Limited solubility is anticipated.

-

Ethers (e.g., Diethyl ether): Isatin is reported to be soluble in diethyl ether, suggesting that the 5-carboxylic acid derivative may retain some solubility in this solvent.[4]

Quantitative Solubility Data for Isatin (Parent Compound)

While specific data for the 5-carboxylic acid derivative is unavailable, the following table summarizes the quantitative solubility of isatin in various solvents to provide a baseline for comparison. The presence of the carboxylic acid group on the target molecule will likely alter these values.

| Solvent | Molar Mass ( g/mol ) | Temperature (K) | Mole Fraction Solubility | Mass Fraction Solubility ( kg/kg ) | Reference |

| Water | 18.02 | 298.15 | 5.14 x 10⁻⁵ | 4.20 x 10⁻⁴ | [5] |

| Ethanol | 46.07 | 298.15 | 4.09 x 10⁻³ | 1.31 x 10⁻² | [5] |

| Isopropyl Alcohol (IPA) | 60.10 | 298.15 | 4.19 x 10⁻³ | 1.04 x 10⁻² | [5] |

| Butanol-2 | 74.12 | 298.15 | 5.16 x 10⁻³ | 1.03 x 10⁻² | [5] |

| Ethyl Acetate (EA) | 88.11 | 298.15 | 5.68 x 10⁻³ | 9.54 x 10⁻³ | [5] |

| Ethylene Glycol (EG) | 62.07 | 298.15 | 7.54 x 10⁻³ | 1.80 x 10⁻² | [5] |

| Propylene Glycol (PG) | 76.09 | 298.15 | 6.73 x 10⁻³ | 1.32 x 10⁻² | [5] |

| Polyethylene Glycol-400 (PEG-400) | 400 | 298.15 | 9.85 x 10⁻² | 4.02 x 10⁻² | [5] |

| Transcutol | 134.17 | 298.15 | 5.23 x 10⁻¹ | 1.20 | [5] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for 2,3-Dioxoindoline-5-carboxylic acid, the following experimental protocols are recommended.

Qualitative Solubility Assessment

This initial screening provides a rapid determination of suitable solvents for further quantitative analysis.

Methodology:

-

Add approximately 30 mg of 2,3-Dioxoindoline-5-carboxylic acid to a small test tube.[1]

-

Add 1 mL of the selected solvent in portions, shaking vigorously after each addition.[1]

-

Observe and record whether the compound is soluble, partially soluble, or insoluble at room temperature.[1]

-

If the compound is not fully soluble, gently heat the mixture in a water bath to observe any temperature-dependent solubility changes.[1]

-

Test solubility in the following solvents: water, 5% aqueous HCl, 5% aqueous NaOH, 5% aqueous NaHCO₃, methanol, ethanol, DMSO, and a nonpolar solvent like hexane.[1]

Logical Flow for Qualitative Solubility Testing:

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Isatin-5-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Isatin and its derivatives have long been a focal point in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide delves into the potential biological functions of a specific derivative, isatin-5-carboxylic acid. While direct research on isatin-5-carboxylic acid is emerging, this document consolidates available data on its closely related analogues and provides a framework for its investigation, including detailed experimental protocols and an exploration of relevant signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Overview of Potential Biological Activities

Isatin-5-carboxylic acid, a derivative of the versatile isatin scaffold, is anticipated to exhibit a range of biological effects, drawing parallels from the extensive research on other 5-substituted isatin compounds. These activities primarily encompass anticancer, antimicrobial, and enzyme inhibitory actions.

Anticancer Activity

Derivatives of isatin are well-documented for their cytotoxic effects against various cancer cell lines.[1][2] The mechanism of action is often multifaceted, involving the induction of apoptosis, inhibition of cell cycle progression, and modulation of key signaling pathways.[3][4] For instance, studies on 5-(2-carboxyethenyl)isatin derivatives have demonstrated potent anticancer activity.[5][6] While specific data for isatin-5-carboxylic acid is limited, its structural similarity suggests potential for similar cytotoxic and antiproliferative properties.

Antimicrobial Activity

The isatin core is a known pharmacophore in the design of antimicrobial agents.[7] Derivatives have shown efficacy against a spectrum of Gram-positive and Gram-negative bacteria, as well as some fungi.[8][9] The mode of action is thought to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The carboxylic acid moiety at the 5-position of isatin-5-carboxylic acid may influence its solubility and interaction with microbial targets, suggesting a potential for antimicrobial activity that warrants further investigation.

Enzyme Inhibition

Isatin derivatives have been identified as inhibitors of various enzymes, playing crucial roles in different pathological conditions. Of particular interest are carbonic anhydrases and caspases.

-

Carbonic Anhydrase Inhibition: Isatin-5-sulfonamides are known inhibitors of carbonic anhydrases (CAs), enzymes involved in pH regulation and linked to diseases like glaucoma and cancer.[10] Given the electronic similarities between a carboxylic acid and a sulfonic acid group, isatin-5-carboxylic acid is a plausible candidate for CA inhibition.

-

Caspase Inhibition: Isatin-based compounds, particularly those with a sulfonamide group at the 5-position, have been shown to be potent inhibitors of caspases, key enzymes in the apoptotic pathway.[11][12][13] This suggests that isatin-5-carboxylic acid could also modulate apoptosis through caspase inhibition, a mechanism with significant therapeutic implications in cancer and neurodegenerative diseases.

Quantitative Data on Isatin Derivatives

To provide a comparative context for the potential activities of isatin-5-carboxylic acid, the following tables summarize quantitative data for structurally related isatin derivatives.

Table 1: Anticancer Activity of 5-Substituted Isatin Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 5-(2-methoxycarbonylethyl)-1-benzylisatin | K562 | 0.003 | [6] |

| 5-(2-carboxyethyl)-1-benzylisatin | K562 | >10 | [6] |

| Isatin-hydrazone derivative | MCF-7 | 5.361 | [3] |

| Isatin-hydrazone derivative | HCT116 | 12.50 | [3] |

Table 2: Antimicrobial Activity of Isatin Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Isatin | Campylobacter jejuni | <1.0 - 16.0 | [14] |

| Isatin-β-thiosemicarbazone derivative | MRSA | 0.78 | [15] |

| 5-substituted Isatin Schiff base | Pseudomonas aeruginosa | 6.25 | [15] |

Table 3: Enzyme Inhibition by 5-Substituted Isatin Derivatives

| Compound | Enzyme | IC50 (nM) | Reference |

| (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin | Caspase-3 | 4.79 | [16] |

| (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin | Caspase-7 | 7.47 | [16] |

| Isatin-based benzenesulfonamide | hCA I | - (KI = 13.5 nM) | [17] |

| Isatin-based benzenesulfonamide | hCA II | - (KI = 10.8 nM) | [17] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activities of isatin-5-carboxylic acid.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.[18]

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Isatin-5-carboxylic acid stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of isatin-5-carboxylic acid (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

-

Incubate for another 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[19]

Materials:

-

Bacterial or fungal strain of interest

-

Mueller-Hinton Broth (MHB) or appropriate broth for the microorganism

-

Isatin-5-carboxylic acid stock solution (in DMSO)

-

96-well microplates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

-

Incubator

Procedure:

-

Perform serial two-fold dilutions of isatin-5-carboxylic acid in the broth in a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the inhibition of carbonic anhydrase activity.[20]

Materials:

-

Human carbonic anhydrase II (hCA II)

-

Tris-HCl buffer (pH 7.4)

-

p-Nitrophenyl acetate (p-NPA) as substrate

-

Isatin-5-carboxylic acid stock solution (in DMSO)

-

Acetazolamide (a known CA inhibitor) as a positive control

-

96-well plate

-

Spectrophotometer

Procedure:

-

Add buffer, hCA II, and different concentrations of isatin-5-carboxylic acid or acetazolamide to the wells of a 96-well plate.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding the substrate, p-NPA.

-

Measure the rate of p-nitrophenol formation by monitoring the absorbance at 400 nm over time.

-

Calculate the percentage of inhibition and determine the IC50 value.

Caspase-3/7 Activity Assay

This fluorometric assay measures the activity of executioner caspases-3 and -7.[21]

Materials:

-

Cell lysate from cells treated with an apoptosis-inducing agent and/or isatin-5-carboxylic acid.

-

Caspase-3/7 assay buffer

-

Caspase-3/7 substrate (e.g., Ac-DEVD-AMC)

-

Caspase inhibitor (e.g., Ac-DEVD-CHO) as a negative control

-

96-well black plate

-

Fluorometer

Procedure:

-

Prepare cell lysates from treated and untreated cells.

-

Add cell lysate, assay buffer, and the fluorogenic substrate to the wells of a 96-well plate.

-

Include wells with a caspase inhibitor to confirm the specificity of the signal.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Quantify the caspase activity based on the fluorescence intensity.

Signaling Pathways and Experimental Workflows

The biological activities of isatin derivatives are often mediated through their interaction with specific cellular signaling pathways. While the precise pathways modulated by isatin-5-carboxylic acid are yet to be fully elucidated, insights can be drawn from studies on the parent isatin molecule.

One such pathway is the MAO/HIF-1α/CXCR4 signaling axis , which is implicated in tumor cell invasion and metastasis.[22] Isatin has been shown to inhibit monoamine oxidase A (MAO-A), leading to a downstream reduction in hypoxia-inducible factor 1α (HIF-1α) and C-X-C chemokine receptor type 4 (CXCR4) expression. This inhibitory cascade ultimately suppresses cancer cell migration and invasion.

Below are Graphviz diagrams illustrating a potential experimental workflow for investigating the anticancer activity of isatin-5-carboxylic acid and a simplified representation of the aforementioned signaling pathway.

Anticancer Activity Investigation Workflow

Hypothesized MAO/HIF-1α/CXCR4 Signaling Pathway Inhibition

Conclusion

Isatin-5-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on related isatin derivatives, it is poised to exhibit significant anticancer, antimicrobial, and enzyme inhibitory activities. This technical guide provides a foundational resource for researchers to explore these potentials, offering a compilation of relevant data, detailed experimental protocols, and insights into potential mechanisms of action. Further dedicated investigation into isatin-5-carboxylic acid is warranted to fully elucidate its biological activity profile and therapeutic utility.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. 5-(2-Carboxyethenyl)-Isatin Derivatives as Anticancer Agents: QSAR, Molecular Docking and Molecular Dynamic Simulation Analysis [jsciences.ut.ac.ir]

- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 4. The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and in vitro cytotoxicity evaluation of 5-(2-carboxyethenyl)isatin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijcmas.com [ijcmas.com]

- 8. researchgate.net [researchgate.net]

- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 10. researchgate.net [researchgate.net]

- 11. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of new fluorinated, 2-substituted 5-pyrrolidinylsulfonyl isatin derivatives as caspase-3 and caspase-7 inhibitors: nonradioactive counterparts of putative PET-compatible apoptosis imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isatin: a privileged scaffold for the design of carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. Isatin inhibits SH-SY5Y neuroblastoma cell invasion and metastasis through MAO/HIF-1α/CXCR4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 2,3-Dioxoindoline-5-carboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthesis, biological activities, and experimental protocols related to 2,3-Dioxoindoline-5-carboxylic acid, also known as 5-carboxyisatin, and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including antiviral and anticancer activities.

Chemical Properties and Synthesis

2,3-Dioxoindoline-5-carboxylic acid is a derivative of isatin, an endogenous indole derivative. The isatin scaffold is a privileged structure in drug discovery, known for its synthetic versatility and broad biological activity.[1][2] The addition of a carboxylic acid group at the 5-position modifies the molecule's physicochemical properties, potentially influencing its solubility, binding interactions, and pharmacokinetic profile.

Synthesis of the 2,3-Dioxoindoline (Isatin) Core

The synthesis of the isatin core can be achieved through several established methods, most notably the Sandmeyer and Stolle syntheses.[1]

Sandmeyer Synthesis: This classic method involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield the isatin ring.[1] To synthesize 2,3-Dioxoindoline-5-carboxylic acid, the starting material would be 4-aminobenzoic acid.

Stolle Synthesis: This approach involves the condensation of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is subsequently cyclized using a Lewis acid catalyst like aluminum chloride.[2]

dot

References

Commercial Suppliers of 2,3-Dioxoindoline-5-carboxylic Acid for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of 2,3-Dioxoindoline-5-carboxylic acid (also known as Isatin-5-carboxylic acid; CAS No. 25128-32-9) for research purposes. It includes a comparative table of suppliers, a discussion of the compound's relevance in research based on the broader activities of isatin derivatives, and a generalized experimental workflow for screening such compounds.

Introduction to 2,3-Dioxoindoline-5-carboxylic Acid

2,3-Dioxoindoline-5-carboxylic acid belongs to the isatin class of compounds, which are recognized for their diverse pharmacological activities.[1][2][3][4] The isatin scaffold is a privileged structure in medicinal chemistry, serving as a template for the design of various therapeutic agents.[4][5] The presence of the carboxylic acid group at the 5-position offers a handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules and libraries of compounds for drug discovery.[1][6] Isatin and its derivatives have been investigated for a wide range of biological activities, including as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][3][4]

Commercial Suppliers and Product Specifications

Sourcing high-purity 2,3-Dioxoindoline-5-carboxylic acid is crucial for reproducible research outcomes. Several chemical suppliers offer this compound for research and development purposes. The following table summarizes key quantitative data from various suppliers. Please note that detailed specifications may vary by batch and it is recommended to request a certificate of analysis for the most accurate information.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Apollo Scientific | 2,3-Dioxoindoline-5-carboxylic acid | 25128-32-9 | C₉H₅NO₄ | 191.14 | Information not readily available | 100mg, 250mg, 1g, 5g, 25g[7] |

| Accela ChemBio | 2,3-Dioxoindoline-5-carboxylic Acid | 25128-32-9 | C₉H₅NO₄ | 191.14 | ≥95% | Not specified[8] |

| Key Organics | 2,3-Dioxoindoline-5-carboxylic acid | 25128-32-9 | C₉H₅NO₄ | 191.14 | >95% | 1g, 5g, 10g |

Experimental Protocols and Research Applications

While specific experimental protocols for 2,3-Dioxoindoline-5-carboxylic acid are not extensively detailed in publicly available literature, its structural class (isatins) is the subject of broad research. The isatin scaffold is a known pharmacophore with a wide range of biological targets.[1][4][5] Therefore, 2,3-Dioxoindoline-5-carboxylic acid can be utilized in various assays as a starting point for derivatization or as a control compound.

General Experimental Workflow for Screening Isatin-Based Compounds

The following diagram outlines a general workflow for the screening and evaluation of isatin derivatives, a process for which 2,3-Dioxoindoline-5-carboxylic acid would be a suitable starting scaffold.

Signaling Pathways and Structure-Activity Relationships of Isatin Derivatives

The diverse biological activities of isatin derivatives stem from their ability to interact with a multitude of cellular targets.[3][4][5] The isatin core can be modified at various positions to modulate its activity and selectivity. The diagram below illustrates the key positions on the isatin scaffold that are often modified in drug discovery programs to explore structure-activity relationships (SAR). The carboxylic acid at the 5-position of 2,3-Dioxoindoline-5-carboxylic acid provides a key point for such modifications.

Conclusion

2,3-Dioxoindoline-5-carboxylic acid is a readily available chemical building block for researchers in drug discovery and medicinal chemistry. While specific biological data and experimental protocols for this particular compound are sparse in the literature, the extensive research on the isatin scaffold provides a strong rationale for its use in the development of novel therapeutic agents. The information and generalized workflows provided in this guide are intended to support researchers in sourcing this compound and designing their experimental strategies. For specific applications, it is recommended to consult the broader literature on isatin derivatives and their analogs.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijrrjournal.com [ijrrjournal.com]

- 7. 25128-32-9 Cas No. | 2,3-Dioxoindoline-5-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 8. 2,3-Dioxoindoline-5-carboxylic Acid|CAS 25128-32-9|Accela ChemBio|製品詳細 [tci-chemical-trading.com]

CAS number and molecular weight of 2,3-Dioxoindoline-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dioxoindoline-5-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and known biological activities, presenting data in a structured format for ease of reference and comparison.

Core Compound Properties

| Property | Value | Reference |

| CAS Number | 25128-32-9 | [1] |

| Molecular Weight | 191.14 g/mol | [1] |

| Molecular Formula | C₉H₅NO₄ | [1] |

| Synonyms | 5-Carboxyisatin, 2,3-Dioxo-2,3-dihydro-1H-indole-5-carboxylic acid | [1] |

Synthesis

The synthesis of 2,3-dioxoindoline derivatives, such as 2,3-Dioxoindoline-5-carboxylic acid, can be achieved through the Sandmeyer process.[2] This general method involves the reaction of an appropriate aromatic amine with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. Subsequent cyclization in the presence of a strong acid yields the desired 2,3-dioxoindoline core structure.[2]

General Experimental Protocol: Sandmeyer Synthesis of 2,3-Dioxoindoline Derivatives[2]

Step 1: Synthesis of Isonitrosoacetanilides

-

In a 5-liter round-bottom flask, dissolve chloral hydrate (0.54 mol) in 1200 mL of water.

-

Add crystallized sodium sulfate (1300 g) to the solution.

-

Add a solution of the appropriate aromatic amine (in this case, 4-aminobenzoic acid for the synthesis of the title compound) in 300 mL of water containing concentrated hydrochloric acid (0.52 mol).

-

Finally, add a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water.

-

Heat the mixture vigorously to boiling, which should occur in approximately 45 minutes.

-

Continue vigorous boiling for 1 to 2 minutes to complete the reaction. The crystals of the isonitrosoacetanilide intermediate will begin to separate during heating.

-

Cool the reaction mixture under running water to solidify the product.

-

Filter the solid under suction, air dry, and purify by recrystallization from a suitable solvent.

Step 2: Cyclization to 2,3-Dioxoindoline

Biological Activity

While specific quantitative biological data for 2,3-Dioxoindoline-5-carboxylic acid is limited in the public domain, the isatin (1H-indole-2,3-dione) scaffold is a well-established privileged structure in medicinal chemistry, known for a broad spectrum of biological activities.[3]

Antiviral Potential

Derivatives of 2,3-dioxoindoline have shown promise as antiviral agents.[3] Notably, 2,3-Dioxoindoline-5-carboxylic acid has been identified as having a potential role as an anticoronaviral agent.[1] However, specific inhibitory concentrations (e.g., IC₅₀ or EC₅₀ values) against specific coronaviruses have not been detailed in the available literature. Research on other indole derivatives has demonstrated antiviral activity against a range of viruses, including SARS-CoV-2, influenza, and HIV, often by inhibiting key viral enzymes or processes.[3][4][5]

Enzyme Inhibition

The isatin core is a common feature in various enzyme inhibitors.[6] While direct inhibitory data for 2,3-Dioxoindoline-5-carboxylic acid is not available, related structures, such as 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives, have been identified as potent inhibitors of heparanase, an enzyme involved in cancer metastasis and inflammation.[4]

Signaling Pathways and Mechanisms of Action

Detailed studies on the specific signaling pathways modulated by 2,3-Dioxoindoline-5-carboxylic acid are not yet available. The broad biological activities of isatin derivatives suggest potential interactions with multiple cellular targets and pathways. For instance, some indole derivatives have been shown to influence pathways related to cell proliferation, apoptosis, and inflammation.[7] Further research is required to elucidate the precise mechanism of action for this specific compound.

Experimental Workflows and Logical Relationships

To facilitate further research and development of 2,3-Dioxoindoline-5-carboxylic acid and its analogs, a logical workflow for screening and characterization is proposed.

References

- 1. 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid with inbuilt β-N-hydroxy-γ-keto-acid pharmacophore as HCV NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Sandmeyer Synthesis of Isatin-5-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of isatin-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development, via the Sandmeyer isatin synthesis. The procedure is adapted from established methods for the synthesis of isatin and its derivatives.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery. The Sandmeyer isatin synthesis is a classical and widely used method for the preparation of the isatin core.[1][2] The reaction proceeds in two main steps: the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, followed by an acid-catalyzed cyclization to yield the isatin.[3][4] This protocol outlines the synthesis of isatin-5-carboxylic acid starting from 4-aminobenzoic acid.

Experimental Protocols

The synthesis of isatin-5-carboxylic acid is a two-step process:

-

Synthesis of 2-(hydroxyimino)-N-(4-carboxyphenyl)acetamide (Intermediate)

-

Synthesis of Isatin-5-carboxylic Acid

Protocol 1: Synthesis of 2-(hydroxyimino)-N-(4-carboxyphenyl)acetamide

This procedure is adapted from the well-established synthesis of isonitrosoacetanilide.

Materials:

-

4-Aminobenzoic acid

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Sodium sulfate (crystalline)

-

Concentrated Hydrochloric acid (HCl)

-

Deionized water

Equipment:

-

5 L round-bottom flask

-

Heating mantle with a temperature controller

-

Mechanical stirrer

-

Buchner funnel and filter flask

-

Beakers and graduated cylinders

Procedure:

-

In a 5 L round-bottom flask, dissolve chloral hydrate (0.54 mol) in 1200 mL of water.

-

To this solution, add crystalline sodium sulfate (1300 g). The sodium sulfate serves more than a simple salting-out purpose and is crucial for obtaining a good yield.

-

In a separate beaker, prepare a solution of 4-aminobenzoic acid (0.5 mol) in 300 mL of water, adding concentrated hydrochloric acid (0.52 mol) to facilitate dissolution.

-

Add the 4-aminobenzoic acid solution to the reaction flask.

-

Finally, add a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water to the reaction mixture. A significant excess of hydroxylamine hydrochloride is necessary for optimal results.

-

Heat the mixture with vigorous stirring. The reaction is typically brought to a boil over approximately 40-45 minutes.

-

Maintain vigorous boiling for 1-2 minutes to complete the reaction. Prolonged heating can lead to a lower yield and a darker product.

-

Cool the reaction mixture in running water to crystallize the product.

-

Collect the precipitated 2-(hydroxyimino)-N-(4-carboxyphenyl)acetamide by suction filtration and air-dry the solid.

Protocol 2: Synthesis of Isatin-5-carboxylic Acid

This protocol describes the acid-catalyzed cyclization of the intermediate to the final product.

Materials:

-

2-(hydroxyimino)-N-(4-carboxyphenyl)acetamide (dry)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Crushed ice

-

Deionized water

Equipment:

-

1 L round-bottom flask with a mechanical stirrer

-

Heating mantle with a temperature controller

-

Large beaker (e.g., 10 L)

-

Buchner funnel and filter flask

Procedure:

-

In a 1 L round-bottom flask equipped with an efficient mechanical stirrer, warm concentrated sulfuric acid (600 g) to 50 °C.

-

Carefully add dry 2-(hydroxyimino)-N-(4-carboxyphenyl)acetamide (0.46 mol) to the warm sulfuric acid in portions, maintaining the temperature between 60 °C and 70 °C. The reaction is exothermic, and external cooling may be necessary to control the temperature. The reaction does not initiate below 45-50 °C and can become too vigorous above 75-80 °C, potentially leading to charring.

-

After the addition is complete, heat the solution to 80 °C and maintain this temperature for approximately 10 minutes to ensure the reaction goes to completion.

-